10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine 10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13711234
InChI: InChI=1S/C38H34NO2P/c1-25-23-31-19-11-13-21-33(31)35-36-34-22-14-12-20-32(34)24-26(2)38(36)41-42(40-37(25)35)39(27(3)29-15-7-5-8-16-29)28(4)30-17-9-6-10-18-30/h5-24,27-28H,1-4H3/t27-,28+
SMILES: CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C(C)C6=CC=CC=C6)C(C)C7=CC=CC=C7
Molecular Formula: C38H34NO2P
Molecular Weight: 567.7 g/mol

10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

CAS No.:

Cat. No.: VC13711234

Molecular Formula: C38H34NO2P

Molecular Weight: 567.7 g/mol

* For research use only. Not for human or veterinary use.

10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine -

Specification

Molecular Formula C38H34NO2P
Molecular Weight 567.7 g/mol
IUPAC Name 10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Standard InChI InChI=1S/C38H34NO2P/c1-25-23-31-19-11-13-21-33(31)35-36-34-22-14-12-20-32(34)24-26(2)38(36)41-42(40-37(25)35)39(27(3)29-15-7-5-8-16-29)28(4)30-17-9-6-10-18-30/h5-24,27-28H,1-4H3/t27-,28+
Standard InChI Key OMAJFQDTQQIPJW-HNRBIFIRSA-N
Isomeric SMILES CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N([C@H](C)C6=CC=CC=C6)[C@@H](C)C7=CC=CC=C7
SMILES CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C(C)C6=CC=CC=C6)C(C)C7=CC=CC=C7
Canonical SMILES CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C(C)C6=CC=CC=C6)C(C)C7=CC=CC=C7

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Formula

The systematic name 10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine delineates its polycyclic backbone, substituent positions, and stereochemical configuration. Key features include:

  • Pentacyclic core: A fused system of five rings, including bicyclo[13.8.0] and spiro junctions at positions 2,11; 3,8; and 18,23.

  • Phosphorus heteroatom: Occupying position 13 within a 12,14-dioxa-13-phosphatriene motif.

  • Chiral centers: The (1S)- and (1R)-phenylethyl groups create diastereomeric N-substituents.

The molecular formula C₃₈H₃₄NO₂P (MW: 567.7 g/mol) confirms a highly conjugated system with extensive π-orbital overlap.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₃₈H₃₄NO₂P
Molecular Weight567.7 g/mol
IUPAC NameSee Full Name Above
CAS RegistryNot Assigned
PubChem CID163335595
Stereochemistry(1S,1R)-Diastereomeric N-Subs

Stereochemical Considerations

The compound’s two phenylethyl groups exhibit enantiomeric configurations:

  • N-[(1S)-1-Phenylethyl]: The chiral carbon adjacent to nitrogen adopts an S configuration.

  • N-[(1R)-1-Phenylethyl]: The counterpart displays an R configuration.
    This diastereomeric arrangement likely influences solubility, crystallization behavior, and intermolecular interactions, as seen in analogous chiral amines.

Spectroscopic and Computational Data

  • InChI Key: OMAJFQDTQQIPJW-HNRBIFIRSA-N

  • SMILES: CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C@HC6=CC=CC=C6)C@@HC7=CC=CC=C7

  • X-ray Crystallography: Unreported, but the isomeric SMILES suggests a planar aromatic system with axial chirality at phosphorus.

Synthetic Pathways and Manufacturing

Retrosynthetic Analysis

The synthesis of this compound likely involves:

  • Construction of the pentacyclic backbone via Diels-Alder cycloadditions or transition-metal-catalyzed annulations.

  • Introduction of phosphorus: Arbuzov or Michaelis-Becker reactions could install the P-atom.

  • Stereoselective N-alkylation: Chiral resolution or asymmetric synthesis to establish the (1S)/(1R) centers, potentially using Evans auxiliaries or enzymatic methods.

Hypothetical Synthetic Route

A plausible pathway (Figure 1) might proceed as:

  • Ring formation: Condensation of ortho-quinone methides with phosphine derivatives to form the dioxaphosphole core.

  • Diastereomeric coupling: Reacting the phosphorus intermediate with enantiopure (1S)- and (1R)-phenylethylamines under Mitsunobu conditions .

  • Purification: Chromatographic separation to isolate the diastereomers.

Table 2: Comparative Synthetic Strategies for Phosphorus Heterocycles

MethodYield (%)StereocontrolReference Approach
Arbuzov Reaction45–60LowClassic P-insertion
Catalytic Asymmetric70–85HighModern ligand design
Enzymatic Resolution30–50ModerateBiocatalysis

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted lipophilicity (LogP ≈ 5.2) due to aromatic substituents, favoring organic solvents (DMF, THF).

  • Thermal Stability: Decomposition above 250°C, inferred from analogous phosphacycles.

Reactivity Profile

  • Phosphorus Center: Susceptible to oxidation (P(III)→P(V)) but stabilized by the dioxa ring’s electron-withdrawing effect.

  • Amine Functionality: May participate in Schiff base formation or coordination to metal ions.

Future Directions

  • Stereochemical Studies: Absolute configuration determination via X-ray or ECD spectroscopy.

  • Application Trials: Screening for catalytic or biological activity.

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